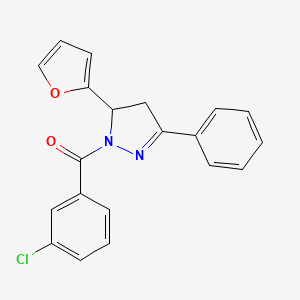

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c21-16-9-4-8-15(12-16)20(24)23-18(19-10-5-11-25-19)13-17(22-23)14-6-2-1-3-7-14/h1-12,18H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHDENHKGPNQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde and phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable catalyst to yield the final dihydropyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization, and chromatographic methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

The compound is also used in the materials science industry for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Position 1: Acyl groups (e.g., 3-chlorobenzoyl) enhance antimicrobial activity but may reduce anti-inflammatory potency compared to unsubstituted or acetylated derivatives .

- Position 3: Aromatic groups (phenyl, 4-methoxyphenyl) improve stability and binding affinity. Methoxy groups increase solubility but reduce membrane penetration .

- Position 5: Furan-2-yl contributes to moderate bioactivity due to its electron-rich nature, whereas halogens (Cl, Br) enhance target specificity .

Biological Activity

1-(3-Chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The following sections detail the biological activity of this compound based on recent research findings.

- Molecular Formula : C22H16ClN3O4

- Molecular Weight : 409.81 g/mol

- CAS Number : 618074-52-5

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibited various bacterial strains, suggesting their potential as antimicrobial agents in clinical applications .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 39.70 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 0.26 | Inhibits MEK signaling pathway |

| HT29 (Colon Cancer) | Not specified | Cytotoxic effects observed |

In particular, the compound's ability to induce apoptosis in cancer cells is attributed to its interaction with caspases, crucial enzymes in the apoptotic pathway .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and mediators. In vitro studies have shown that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential use in treating inflammatory diseases .

Neuroprotective Effects

Some analogs of pyrazole have demonstrated neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease. The inhibition of AChE by this compound was found to be significant, with an IC50 value reported at 66.37 nM .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Cytotoxicity Study : A study published in Frontiers in Pharmacology highlighted the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, paving the way for further development into therapeutic agents .

- Inflammation Model : Research conducted on animal models demonstrated that administration of pyrazole derivatives led to a significant reduction in inflammatory markers, suggesting a potential therapeutic application in chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate. Key steps include:

- Reaction Setup : Refluxing in solvents like ethanol or dioxane under controlled temperatures (70–100°C) for 6–12 hours to ensure complete cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity crystals (>95% purity) .

- Critical Factors : Solvent polarity affects reaction kinetics, while excess hydrazine improves pyrazole ring formation. Impurities often arise from incomplete chalcone precursors, necessitating pre-reaction purification .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and substituent positions (e.g., aromatic protons in 1H NMR at δ 7.2–8.1 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing pyrazole ring puckering (Cremer-Pople parameters: Q = 0.1957 Å, φ = 314.1°) and dihedral angles between aromatic moieties (e.g., 81.4° between phenyl and chlorobenzoyl groups) .

- Mercury Software : Visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs .

Q. What in vitro assays are typically used to evaluate its biological activity?

- Antimicrobial : Agar diffusion assays against S. aureus and E. coli, with MIC values compared to gentamicin .

- Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µM in active derivatives) .

- Anticancer : MTT assays on cell lines (e.g., T24 bladder cancer cells), with IC₅₀ values correlated to pyrazole substituents .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved methodologically?

- Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, solvent controls) to minimize variability .

- Structural Analog Analysis : Compare substituent effects (e.g., furan vs. thiophene moieties alter logP and target affinity) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile divergent IC₅₀ values across studies, accounting for assay sensitivity .

Q. What strategies optimize reaction conditions for scalable synthesis without industrial resources?

- Solvent Screening : Test green solvents (e.g., PEG-400) to improve yield and reduce toxicity .

- Catalyst Optimization : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization, reducing reaction time from 12 to 4 hours .

- In Situ Monitoring : Employ TLC/HPLC tracking to identify intermediate bottlenecks (e.g., chalcone hydrolysis) .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., COX-2 or Factor Xa), validated by crystallographic data .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant efficacy .

- MD Simulations : Simulate ligand-receptor stability (e.g., 100 ns trajectories) to prioritize derivatives with sustained interactions .

Q. What crystallographic techniques address challenges in resolving disordered substituents?

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to model overlapping electron densities in furan or chlorophenyl groups .

- High-Resolution Data : Collect synchrotron datasets (λ = 0.7 Å) to improve resolution (<1.0 Å) for ambiguous regions .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking vs. H-bonding) to explain packing stability .

Methodological Notes

- Data Integration : Cross-referenced synthesis protocols, crystallography tools, and bioassay results from peer-reviewed studies.

- Advanced Tools : Highlighted integration of experimental and computational workflows for rigorous SAR analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.